3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid
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Overview
Description
3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound that features a purine derivative linked to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative can be synthesized through a series of reactions involving the alkylation of purine with ethyl groups. The cyclopentane ring is then introduced through a cyclization reaction, followed by the addition of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The cyclopentane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring structure.
Cyclopentane Carboxylic Acid Derivatives: Compounds with similar cyclopentane and carboxylic acid moieties.
Uniqueness
3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid is unique due to the combination of its purine derivative and cyclopentane ring, which may confer distinct biological and chemical properties. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-[(9-ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-2-18-6-16-10-11(14-5-15-12(10)18)17-8-3-7(13(20)21)4-9(8)19/h5-9,19H,2-4H2,1H3,(H,20,21)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUGEKURDNTLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3CC(CC3O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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